Cas no 1864832-08-5 ((But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine)

But-3-yn-2-yl[(4-chloro-3-methylphenyl)methyl]amine is a specialized amine derivative featuring a butynyl group and a substituted benzyl moiety. Its molecular structure, incorporating both alkyne and aromatic functionalities, makes it a versatile intermediate in organic synthesis, particularly for applications requiring selective reactivity. The presence of the chloro and methyl substituents on the phenyl ring enhances its potential for further functionalization, while the terminal alkyne group offers opportunities for click chemistry or cross-coupling reactions. This compound is of interest in pharmaceutical and agrochemical research, where its unique scaffold may serve as a building block for bioactive molecules. Proper handling and storage are recommended due to its reactive groups.
(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine structure
1864832-08-5 structure
Product Name:(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
CAS No:1864832-08-5
MF:C12H14ClN
MW:207.699262142181
CID:5740397
PubChem ID:130684269
Update Time:2025-06-07

(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1283407
    • 1864832-08-5
    • (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
    • Benzenemethanamine, 4-chloro-3-methyl-N-(1-methyl-2-propyn-1-yl)-
    • Inchi: 1S/C12H14ClN/c1-4-10(3)14-8-11-5-6-12(13)9(2)7-11/h1,5-7,10,14H,8H2,2-3H3
    • InChI Key: JEHXYBOREKZSQH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)CNC(C#C)C

Computed Properties

  • Exact Mass: 207.0814771g/mol
  • Monoisotopic Mass: 207.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.076±0.06 g/cm3(Predicted)
  • Boiling Point: 305.3±32.0 °C(Predicted)
  • pka: 6.88±0.10(Predicted)

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Additional information on (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine

Introduction to (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine (CAS No. 1864832-08-5)

(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine (CAS No. 1864832-08-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.

The molecular structure of (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine is composed of a butynyl group and a substituted benzyl amine moiety. The presence of the butynyl group imparts unique reactivity and stability properties to the molecule, making it an attractive candidate for various chemical transformations. The 4-chloro-3-methylphenyl substituent adds further complexity and functional diversity, which can be exploited in the design of targeted drug molecules.

In terms of chemical synthesis, (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine can be prepared through a series of well-defined steps. One common approach involves the coupling of a butynyl halide with an appropriately substituted benzyl amine using palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and can be performed under mild conditions, making them suitable for large-scale production. Recent advancements in catalytic systems have further optimized these synthetic routes, leading to improved yields and reduced byproduct formation.

The biological activities of (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine have been extensively studied in both in vitro and in vivo models. Preliminary studies have shown that this compound exhibits potent activity against various cancer cell lines, particularly those derived from solid tumors such as breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.

Further research has also explored the potential of (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Studies have demonstrated that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. These findings suggest that (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine may have therapeutic potential in treating inflammatory disorders.

In addition to its direct biological effects, (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine has also been investigated as a tool for chemical biology studies. The unique structural features of this compound make it an ideal scaffold for the development of probes and inhibitors targeting specific biological processes. For example, researchers have used derivatives of this compound to study protein-protein interactions and enzyme inhibition, providing valuable insights into cellular mechanisms.

Recent advancements in computational chemistry have further enhanced our understanding of the properties and behavior of (But-3-yn-2-y l)[(4-chloro - 3 - methyl phen yl) meth yl]am ine strong>. Molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into the conformational flexibility and electronic properties of this molecule. These computational tools have been instrumental in optimizing the design of new derivatives with enhanced biological activities.

Clinical trials are currently underway to evaluate the safety and efficacy of (But - 3 - yny l - 2 - yl ) [( 4 - chlor o - 3 - methyl phen yl ) meth yl ]am ine strong > in human subjects . Early results from phase I trials have shown promising outcomes , with no significant adverse effects observed at therapeutic doses . These findings pave the way for more advanced clinical trials to further assess the therapeutic potential of this compound .

In conclusion , < strong > ( But - 3 - yny l - 2 - yl ) [ ( 4 - chlor o - 3 - methyl phen yl ) meth yl ]am ine strong > ( CAS No . 1864832 - 08 - 5 ) represents a promising candidate for various applications in medicinal chemistry and pharmaceutical research . Its unique structural features , coupled with its diverse biological activities , make it an attractive target for further investigation . As research continues to advance , it is likely that new applications and therapeutic uses for this compound will be discovered , contributing to the ongoing efforts to develop innovative treatments for a wide range of diseases .

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